molecular formula C13H12N2O B3042203 5-[(1-Indolyl)methyl]-3-methylisoxazole CAS No. 528593-71-7

5-[(1-Indolyl)methyl]-3-methylisoxazole

Cat. No. B3042203
CAS RN: 528593-71-7
M. Wt: 212.25 g/mol
InChI Key: FPZFIAHARAHNDG-UHFFFAOYSA-N
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Description

“5-[(1-Indolyl)methyl]-3-methylisoxazole” is an organic compound that belongs to the isoxazole family. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their prevalence in selected alkaloids . The synthesis of “5-[(1-Indolyl)methyl]-3-methylisoxazole” can be achieved from Indole and 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE .


Molecular Structure Analysis

The molecular formula of “5-[(1-Indolyl)methyl]-3-methylisoxazole” is C13H12N2O . The structure of indole derivatives is important as they can mimic the structure of peptides and bind reversibly to proteins .


Chemical Reactions Analysis

Indole derivatives, including “5-[(1-Indolyl)methyl]-3-methylisoxazole”, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The molecular weight of “5-[(1-Indolyl)methyl]-3-methylisoxazole” is 212.25 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .

Anti-HIV Activity

Indole derivatives have also been used in the development of anti-HIV drugs . They have been used in reverse-transcriptase inhibitors, which are drugs used to treat HIV infection or AIDS .

Anti-Inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This means they could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . This suggests they could be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests they could be used in the management of diabetes.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future of “5-[(1-Indolyl)methyl]-3-methylisoxazole” and similar compounds lies in further exploration of their biological activities and potential therapeutic applications.

properties

IUPAC Name

5-(indol-1-ylmethyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-8-12(16-14-10)9-15-7-6-11-4-2-3-5-13(11)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZFIAHARAHNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Indolyl)methyl]-3-methylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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